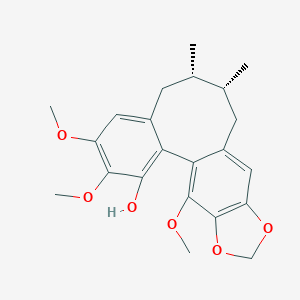

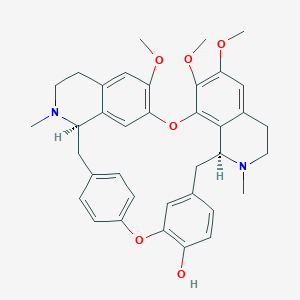

(-)-五味子素L1

描述

(-)-Gomisin L1 is a natural compound found in the root of the plant Gomisin A, which is a member of the family Apiaceae. It is a sesquiterpenoid, which means it is composed of three isoprene units, and has a molecular weight of 206.28 g/mol. (-)-Gomisin L1 has been found to have a variety of medicinal properties, including anti-inflammatory, anti-fungal, and anti-bacterial activities. It has been studied extensively in laboratory experiments and clinical trials, and has been found to be a promising candidate for the treatment of a wide range of diseases and conditions.

科学研究应用

癌症治疗:诱导卵巢癌细胞凋亡

五味子素L1: 正在被研究其在癌症治疗中的潜力,特别是诱导卵巢癌细胞凋亡。 研究表明五味子素L1可以增加细胞内活性氧 (ROS) 的水平,从而导致 A2780 和 SKOV3 卵巢癌细胞系的细胞死亡 . 这表明开发新的癌症治疗方法很有希望。

免疫治疗增强

最近的研究探讨了PD-L1调节在增强免疫治疗疗效中的作用 . 虽然与五味子素L1没有直接联系,但 PD-L1 的调节是癌症治疗研究中的一个重要领域,像五味子素L1 这样的化合物可能在未来的联合疗法中发挥作用。

营养科学:抗氧化特性

五味子素L1 来源于五味子果实,具有抗氧化特性 . 这些特性在营养科学中至关重要,用于开发可以保护细胞免受氧化应激的补充剂,从而可能降低患慢性疾病的风险。

神经保护作用

五味子素L1 的神经保护作用是另一个研究热点。 它作为抗抑郁药、抗焦虑药和认知功能增强剂的潜力正在被调查 . 这可能导致治疗神经系统疾病或精神健康状况的新疗法。

抗 HIV 活性

五味子素L1 在初步研究中显示出强烈的抗 HIV 性能 . 这为其在抗逆转录病毒疗法中的应用打开了可能性,有助于抗击 HIV/AIDS。

肝脏保护作用

作为五味子果实中的一种主要化合物,五味子素L1 具有肝脏保护作用 . 这可能有利于治疗肝病并保护肝脏免受有毒物质的伤害。

抗炎应用

五味子素L1 的抗炎特性正在被研究其在治疗各种炎症疾病中的潜力 . 这可能对炎症在其中起关键作用的疾病(如关节炎)具有影响。

代谢调节

作用机制

Target of Action

The primary target of (-)-Gomisin L1 is the Programmed Death-Ligand 1 (PD-L1) . PD-L1 is a major immune checkpoint molecule that plays a critical role in cancer immune escape . It is expressed on the surface of tumor cells and interacts with its receptor, Programmed Death 1 (PD-1), which is expressed on T cells .

Mode of Action

(-)-Gomisin L1 interacts with PD-L1, affecting its stability and function . The interaction between PD-L1 and PD-1 sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against the tumor . This interaction is crucial in maintaining immune homeostasis and preventing harmful immune responses .

Biochemical Pathways

The PD-1/PD-L1 pathway is the key biochemical pathway affected by (-)-Gomisin L1 . This pathway inhibits the anticancer effect of T cells in the tumor microenvironment (TME), which in turn regulates the expression levels of PD-1 and PD-L1 through multiple mechanisms . By targeting this pathway, (-)-Gomisin L1 can potentially enhance the anticancer efficacy of PD-1/PD-L1 blockade .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

The interaction of (-)-Gomisin L1 with PD-L1 results in the suppression of T cells, ultimately inhibiting their function . This leads to the evasion of tumor cells from immune-mediated killing . By blocking the pd-1/pd-l1 signaling pathway, (-)-gomisin l1 can potentially prevent tumor immune evasion .

Action Environment

The action of (-)-Gomisin L1 is influenced by the tumor microenvironment (TME). The TME, which includes various immune cells, stromal cells, and extracellular matrix, can affect the efficacy and stability of (-)-Gomisin L1

属性

IUPAC Name |

(9S,10R)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPBGDUYKEQLA-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82425-43-2 | |

| Record name | Gomisin L1, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN L1, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HN2PJ55D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

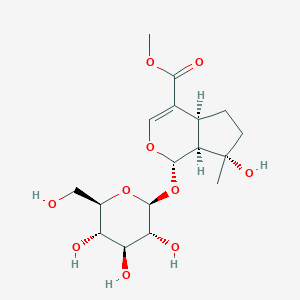

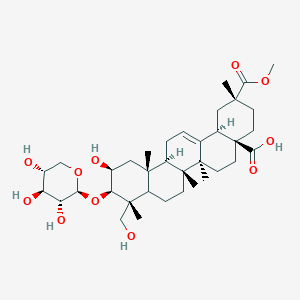

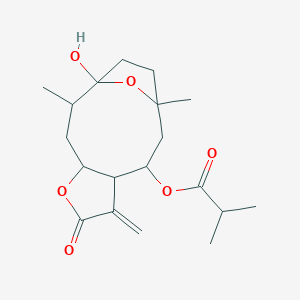

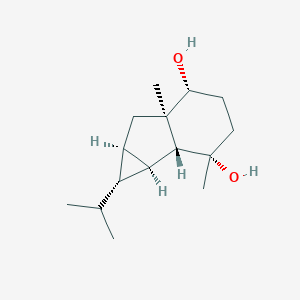

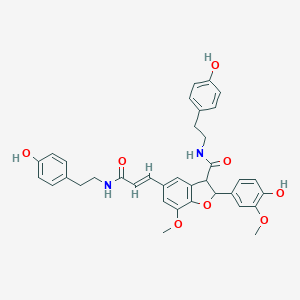

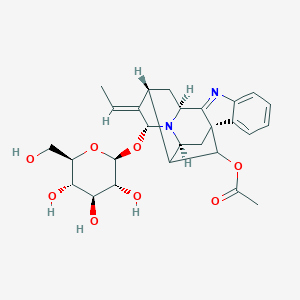

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Gomisin L1 in exhibiting anti-tumor activity?

A1: Research suggests that Gomisin L1 induces apoptosis (programmed cell death) in human ovarian cancer cells by increasing intracellular reactive oxygen species (ROS) levels through the regulation of NADPH oxidase (NOX). [] This is supported by findings that inhibiting NOX with either an inhibitor or siRNA significantly reduces both ROS production and cell death induced by Gomisin L1. []

Q2: What is the chemical structure of Gomisin L1?

A2: While the provided abstracts don't explicitly state the molecular formula or weight of Gomisin L1, they consistently refer to it as a dibenzocyclooctadiene lignan. [, , ] For detailed spectroscopic data and structural characterization, a deeper dive into the full research papers and related chemical databases would be necessary.

Q3: Has Gomisin L1 been found in any plant species other than Schisandra chinensis?

A3: Yes, Gomisin L1 has been isolated from the stem of Schisandra neglecta A.C. Smith for the first time. [] This suggests that Gomisin L1 may be present in other Schisandra species and could be a potential target for further phytochemical investigation.

Q4: What analytical methods have been employed to identify and quantify Gomisin L1?

A6: While the specific analytical techniques used are not detailed in the abstracts, they mention employing various chromatography methods such as silica gel chromatography, prep-HPLC, and prep-TLC for the isolation of Gomisin L1. [, ] Additionally, spectroscopic methods like MS and NMR were used for structural elucidation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

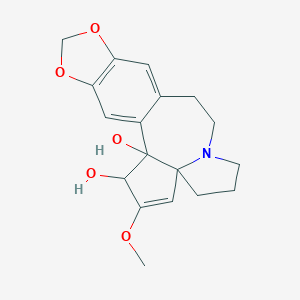

![(1R,12S,13S,16Z,17R,19S)-3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B204842.png)

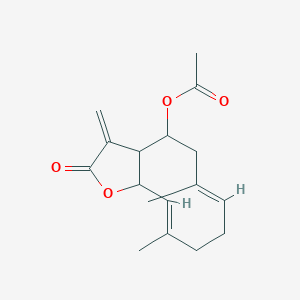

![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)